molecular formula C18H17F2N3O3 B3009900 1-(2,4-Difluorophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 877640-56-7

1-(2,4-Difluorophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B3009900
CAS No.: 877640-56-7
M. Wt: 361.349
InChI Key: XQONHAZHMUQFEJ-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of difluorophenyl and methoxyphenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Difluorophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea typically involves the reaction of 2,4-difluoroaniline with 4-methoxyphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature for several hours. The resulting product is then purified using column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and efficiency. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Difluorophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl ketones, while reduction may produce difluorophenyl alcohols.

Scientific Research Applications

1-(2,4-Difluorophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,4-Difluorophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is unique due to its specific combination of difluorophenyl and methoxyphenyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N3O3/c1-26-14-5-3-13(4-6-14)23-10-12(9-17(23)24)21-18(25)22-16-7-2-11(19)8-15(16)20/h2-8,12H,9-10H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQONHAZHMUQFEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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